
5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde
Übersicht
Beschreibung
“5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde” is a chemical compound that has been used in scientific research. It has unique properties that make it ideal for applications in drug discovery, material synthesis, and catalysis studies. It is a part of a novel 1,3,4-oxadiazole derivative, specifically known as, 2- (5-methylthiophen-2-yl)-5- (pyridin-3-yl)-1,3,4-oxadiazole (MTPO) .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It is a part of a novel 1,3,4-oxadiazole derivative, known as MTPO . The synthesis process involves a series of chemical reactions, and the resulting compound has been evaluated for its ability to inhibit the corrosion of mild steel .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a common feature in many nitrogen heterocycles . The empirical formula is C10H8OS2, and it has a molecular weight of 208.30 .Chemical Reactions Analysis
This compound has been studied for its corrosion inhibition potential. It has demonstrated excellent inhibition efficiency (99.05% at 500 ppm, 298 K) with a mixed-type inhibitory mechanism . Furthermore, it follows the Langmuir adsorption isotherm, which provides insights into the adsorption phenomena .Wissenschaftliche Forschungsanwendungen
Novel Quinone-Fused Corroles
5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde, a related compound, was used in the synthesis of novel quinone-fused corroles. These derivatives were obtained through 1,3-dipolar cycloaddition reactions with quinones, demonstrating potential in the field of organic synthesis (Vale et al., 2007).
Conversion of Acetamidothiophens into Thienopyridines
Research has shown that 5-substituted-2-acetamidothiophens can be converted into 2-acetamidothiophen-3-carbaldehydes, and further to 6-chlorothieno[2,3-b]pyridines. This process highlights the versatile synthetic applications of similar compounds in creating fused pyridines (Meth–Cohn et al., 1981).
Synthesis of Pyridinyl Ethene-Diols
The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from a condensation reaction involving pyridine-2-carbaldehyde demonstrates the potential of similar compounds in organic synthesis, particularly in creating novel molecular structures (Percino et al., 2005).
Oxadiazole Derivatives from Thiosemicarbazone Complexes
Research involving pyridine-2-carbaldehyde thiosemicarbazone and its derivatives has led to the creation of 1,3,4-oxadiazole derivatives, indicating potential applications in coordination chemistry and ligand synthesis (Gómez-Saiz et al., 2003).
Synthesis of Pyridyl-Pyrazole Derived Schiff Base Ligand Complexes
The synthesis of complexes involving pyridyl-pyrazole derived Schiff base ligands, such as 5-methyl-1-(pyridin-2-yl)-N′-[pyridin-2-ylmethylidene]pyrazole-3-carbohydrazide, showcases the role of similar compounds in creating diverse metal complexes with potential applications in material science and coordination chemistry (Das et al., 2010).
Eigenschaften
IUPAC Name |
5-(5-methylthiophen-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-3-11(14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAPKHYINPGKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



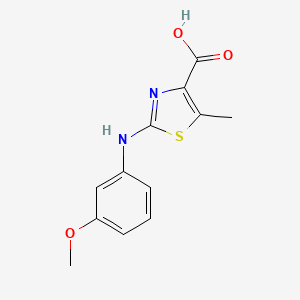
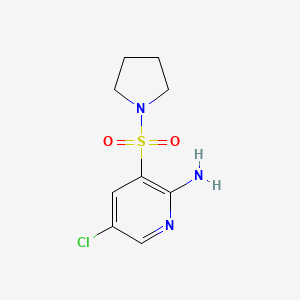
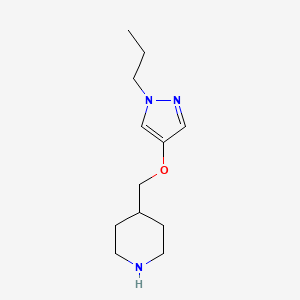
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)

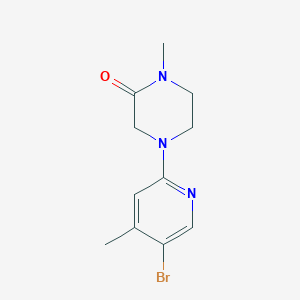
amine](/img/structure/B1411925.png)
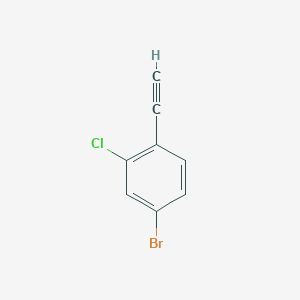

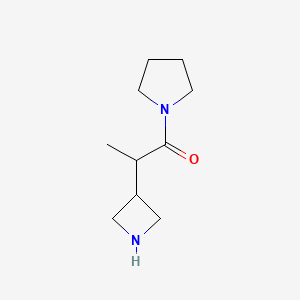
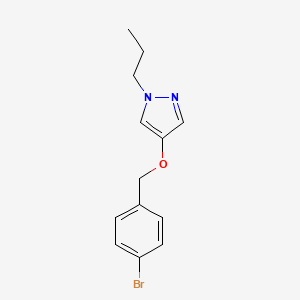

![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)
